5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol
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Overview
Description
5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol is a chemical compound with the molecular formula C5H4F3N3O2 and a molecular weight of 195.1 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethyl group, and two hydroxyl groups attached to a pyrimidine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.
Preparation Methods
One common method is the reaction of 2,4,6-trichloropyrimidine with trifluoromethylamine, followed by the substitution of chlorine atoms with amino and hydroxyl groups under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents for these reactions include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol can be compared with other similar compounds, such as:
5-Methyl-2-(trifluoromethyl)pyrimidine-4,6-diol:
2-Amino-5-(trifluoromethyl)pyridine: This compound has a pyridine ring instead of a pyrimidine ring, resulting in different chemical properties and uses.
4-Amino-6-aryl-2-[(hetarylmethyl)sulfanyl]pyrimidine-5-carbonitriles: These compounds have additional aryl and sulfanyl groups, providing different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-amino-4-hydroxy-2-(trifluoromethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O2/c6-5(7,8)4-10-2(12)1(9)3(13)11-4/h9H2,(H2,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYACEGAQHWMFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)C(F)(F)F)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288233 |
Source
|
Record name | 5-amino-2-(trifluoromethyl)pyrimidine-4,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1513-71-9 |
Source
|
Record name | NSC54815 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54815 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-amino-2-(trifluoromethyl)pyrimidine-4,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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